molecular formula C15H27N5O6S3 B12621602 L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine CAS No. 918412-74-5

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine

Cat. No.: B12621602
CAS No.: 918412-74-5
M. Wt: 469.6 g/mol
InChI Key: OHSQYFRWMQIWHX-WYCDGMCDSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a linear pentapeptide comprising three cysteine residues and two alanine residues arranged in the sequence Cys-Cys-Ala-Ala-Cys. This structure confers unique biochemical properties due to the presence of multiple thiol (-SH) groups from cysteine, which are critical for redox activity, metal chelation, and disulfide bond formation. The peptide’s molecular formula is C₁₁H₁₉N₃O₆S₃, with an approximate molecular weight of 425.51 g/mol (calculated based on constituent amino acids and peptide bond formation).

Properties

CAS No.

918412-74-5

Molecular Formula

C15H27N5O6S3

Molecular Weight

469.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1

InChI Key

OHSQYFRWMQIWHX-WYCDGMCDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products. The process involves the following steps:

  • Resin Attachment : The first amino acid (e.g., L-cysteine) is attached to a solid resin.

  • Amino Acid Coupling : Protected amino acids are sequentially added to the growing peptide chain using coupling reagents such as HBTU or DIC. Each coupling step typically lasts for 1-2 hours at room temperature.

  • Deprotection : Protective groups on the amino acids are removed using trifluoroacetic acid (TFA).

  • Cleavage : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

The SPPS method allows for precise control over the sequence of amino acids and is suitable for synthesizing complex peptides like this compound.

Liquid-Phase Synthesis

Liquid-phase synthesis can also be employed, particularly for smaller peptides or when specific reaction conditions are required. This method typically involves:

  • Solution Preparation : All reactants are dissolved in a suitable solvent.

  • Sequential Addition : Amino acids are added one at a time, often requiring protective group management.

  • Purification : After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Enzymatic Synthesis

Enzymatic methods are emerging as efficient alternatives for peptide synthesis, particularly for compounds containing cysteine residues. These methods involve:

  • Substrate Selection : Using substrates like L-serine and hydrogen sulfide in the presence of enzymes such as cysteine synthase or desulfhydrase.

  • Reaction Conditions : Optimizing pH and temperature conditions to favor enzyme activity.

  • Product Isolation : Similar to chemical synthesis, products are purified using chromatography techniques.

Enzymatic synthesis can offer higher specificity and fewer by-products compared to traditional chemical methods.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method for this compound:

Method Advantages Disadvantages
Solid-Phase Peptide Synthesis High purity, efficient for complex sequences Requires specialized equipment
Liquid-Phase Synthesis Flexible reaction conditions Lower yield and purity; more by-products
Enzymatic Synthesis High specificity, fewer by-products Potentially slower reaction rates

Research Findings

Recent studies have highlighted various aspects of peptide synthesis:

  • Yield Optimization : Research indicates that optimizing coupling times and reagent concentrations can significantly enhance yield in SPPS.

  • Purity Assessment : Analytical techniques such as mass spectrometry (MS) and HPLC are crucial for confirming the identity and purity of synthesized peptides.

  • Biological Activity : Investigations into the biological properties of this compound suggest potential applications in oxidative stress management due to its cysteine content.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: DTT or β-mercaptoethanol are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of thioether-linked peptides.

Scientific Research Applications

Cell Culture Applications

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine plays a significant role in enhancing cell culture conditions. It serves as a building block for glutathione, an essential antioxidant that protects cells from oxidative stress. The use of chemically defined peptides, including those derived from cysteine, has been shown to improve solubility and stability in cell culture media.

Table 1: Benefits of Cysteine Peptides in Cell Culture

Peptide Solubility Cell Viability Antibody Production
L-Cysteinyl PeptidesHigh (up to 1000x)EnhancedIncreased
L-AlanylcystineSuperior stabilityImprovedHigher titers

The formulation of concentrated basal media using these peptides can lead to higher cell proliferation and productivity in bioprocessing environments .

Antioxidant Activity

This compound exhibits potent antioxidant properties due to its role as a precursor for glutathione synthesis. This characteristic is crucial in protecting cells against oxidative damage, which can lead to various health issues.

Case Study: Antioxidant Effects on Health

Research indicates that supplementation with L-cysteine can restore glutathione levels in individuals with compromised synthesis, thereby enhancing redox balance and reducing oxidative stress-related damage. Notably, this supplementation has been linked to improved recovery times post-surgery and reduced risks of cerebrovascular accidents .

Mucolytic Function

The compound also demonstrates mucolytic properties, facilitating the breakdown of mucus viscosity. This function is particularly beneficial in respiratory conditions where mucus accumulation can impair breathing.

Therapeutic Uses

Emerging studies suggest that this compound may have broader therapeutic applications:

  • Immune Regulation : It has been shown to influence cytokine production, particularly interleukin-17, which plays a role in immune responses .
  • Digestive Health : The compound can reduce acetaldehyde concentrations in the gastrointestinal tract, potentially lowering cancer risks associated with alcohol consumption .
  • Cardiovascular Benefits : Some studies indicate that amino acids like L-cysteine may help lower blood pressure and arterial stiffness, contributing to cardiovascular health .

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is primarily related to its thiol groups. These groups can undergo redox reactions, contributing to the compound’s antioxidant properties. The thiol groups can also form disulfide bonds, which play a crucial role in protein structure and function. The molecular targets and pathways involved include:

    Redox Reactions: The thiol groups participate in redox reactions, protecting cells from oxidative stress.

    Disulfide Bond Formation: The formation of disulfide bonds stabilizes protein structures and influences protein folding.

Comparison with Similar Compounds

Structural Complexity and Reactivity

  • The target pentapeptide’s linear structure and three cysteine residues enable flexible disulfide bonding patterns , unlike cyclic peptides (e.g., ), which exhibit constrained conformations .
  • Compared to SAC (a single modified cysteine), the pentapeptide’s multiple -SH groups enhance its antioxidant capacity and ability to coordinate metal ions, similar to glutathione (a tripeptide with one cysteine) .

Analytical Challenges

  • Quantification of cysteine-rich peptides often requires advanced techniques like LC-MS (as used for SAC in ) or colorimetric assays targeting thiol groups (e.g., Ellman’s reagent) .

Therapeutic Potential

  • The pentapeptide’s design shares similarities with cyclic disulfide drugs (), which leverage disulfide bonds for stability and targeted bioactivity. However, its linear structure may offer advantages in synthetic accessibility and modular functionalization .

Biological Activity

L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a complex peptide that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Structural Characteristics

This compound consists of five amino acids, with cysteine residues contributing to its thiol group functionality. This structure allows for various biochemical interactions, particularly in redox reactions, which are critical for cellular functions.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The thiol groups in cysteine residues can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is essential in preventing cellular damage and maintaining homeostasis.
  • Protein Folding and Stability : Cysteine residues facilitate the formation of disulfide bonds, which are crucial for the proper folding and stability of proteins. This function is particularly important in the synthesis of peptides and proteins within biological systems .
  • Cell Signaling : The peptide may interact with various receptors and enzymes, modulating their activity and influencing signaling pathways involved in cell growth, differentiation, and apoptosis .

Antioxidant Activity

Research has demonstrated that peptides containing cysteine exhibit significant antioxidant activity. For instance, studies indicate that this compound can scavenge free radicals effectively, thus contributing to cellular defense mechanisms against oxidative damage.

Wound Healing

The compound has been explored for its potential therapeutic effects in wound healing. Cysteine's role in collagen synthesis and its antioxidant properties may enhance skin repair processes.

Case Studies

Several studies have investigated the biological activities of similar peptides to draw parallels with this compound:

  • Antioxidant Effects : A study highlighted the antioxidant capacity of cysteine-containing peptides, showing that they significantly reduce oxidative stress markers in cellular models.
  • Protein Interaction Studies : Research on peptide interactions has shown that cysteine-rich peptides can bind to lipid membranes, influencing membrane fluidity and protein functionality .
  • Therapeutic Applications : Clinical trials exploring cysteine derivatives have indicated their potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure ComplexityBiological ActivityUnique Features
L-AlanylleucylisoleucylcysteinylisoleucylalanineHighAntioxidantContains multiple cysteine residues
L-CysteinylglycineModerateDetoxificationInvolved in mercapturate pathway
L-CysteinylserineModerateAntimicrobialExhibits specific activity against bacteria

Q & A

Q. Table 1: Synthesis Parameters for Cysteine-Containing Peptides

ParameterConditionsReference
Protecting Group (Cys)S-trityl or Acm
Coupling ReagentHBTU/HOBt in DMF
Purification MethodReverse-phase HPLC
Oxidation Buffer0.1M Tris-HCl, pH 8.0, 10% DMSO

Basic: How is the structural conformation of this peptide characterized?

Methodological Answer:

  • NMR Spectroscopy: 2D 1H^1H-13C^{13}C HSQC and NOESY experiments resolve backbone topology and disulfide connectivity .
  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS confirms molecular weight and disulfide bond formation via isotopic patterns .
  • X-ray Crystallography: Suitable for crystalline peptides, revealing atomic-resolution details of cysteine side-chain interactions .

Advanced: How can contradictory data on the peptide’s stability under varying pH conditions be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Redox Environment: Use circular dichroism (CD) to monitor secondary structure changes under controlled pH and redox conditions (e.g., 4–10 pH range) .
  • Differential Scanning Calorimetry (DSC): Quantifies thermal denaturation profiles to compare stability across pH values .
  • Thiol Quantification: Ellman’s assay tracks free cysteine residues, indicating disulfide bond reversibility under acidic/basic conditions .

Q. Table 2: Stability Analysis Techniques

TechniqueApplicationReference
Circular DichroismSecondary structure integrity
DSCThermal stability profiling
Ellman’s AssayFree thiol quantification

Advanced: How to design experiments to study disulfide bond-mediated interactions with redox enzymes?

Methodological Answer:

  • Kinetic Assays: Monitor enzymatic reduction using NADPH depletion rates (e.g., thioredoxin reductase) .
  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KDK_D) between the peptide and redox-active proteins .
  • Computational Modeling: MD simulations (e.g., GROMACS) predict disulfide bond flexibility in enzyme-binding pockets .

Basic: What analytical methods ensure peptide purity and identity?

Methodological Answer:

  • HPLC: Purity >98% is achievable with C18 columns and 0.1% TFA mobile phases .
  • Amino Acid Analysis (AAA): Hydrolysis (6M HCl, 110°C, 24h) followed by ion-exchange chromatography validates composition .
  • TLC: Rf values in butanol/acetic acid/water (4:1:1) provide rapid purity checks .

Advanced: How to investigate the peptide’s role in modulating cellular redox signaling?

Methodological Answer:

  • Cell-Based Assays: ROS detection (e.g., DCFH-DA fluorescence) in HEK293 or HeLa cells treated with the peptide .
  • Western Blotting: Track phosphorylation of redox-sensitive targets (e.g., NF-κB, Nrf2) .
  • Isothermal Titration Calorimetry (ITC): Measures binding stoichiometry with glutathione or thioredoxin .

Key Considerations:

  • Use degassed buffers to prevent artifactual oxidation.
  • Include reducing agents (e.g., DTT) in controls to confirm redox-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.